![molecular formula C21H27NO4 B14182595 Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate CAS No. 889867-15-6](/img/structure/B14182595.png)
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzoate ester linked to a hexyl chain, which is further connected to a methylpyridinyl group through an ether linkage. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 6-methylpyridin-3-ol: This can be synthesized through the methylation of pyridin-3-ol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-(6-methylpyridin-3-yloxy)hexanol: This involves the reaction of 6-methylpyridin-3-ol with 1-bromohexane in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of 2-(6-methylpyridin-3-yloxy)hexanol with ethyl 4-hydroxybenzoate using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether linkages allow it to interact with enzymes and receptors, potentially modulating their activity. The methylpyridinyl group may contribute to its binding affinity and specificity towards certain biological targets, influencing cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]butyl}oxy)benzoate
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]pentyl}oxy)benzoate
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]heptyl}oxy)benzoate
Comparison: Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate is unique due to its specific hexyl chain length, which may influence its solubility, reactivity, and biological activity compared to its analogs with shorter or longer alkyl chains. The presence of the 6-methylpyridinyl group also distinguishes it from other benzoate esters, potentially enhancing its binding affinity and specificity in biological applications.
Propriétés
Numéro CAS |
889867-15-6 |
|---|---|
Formule moléculaire |
C21H27NO4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
ethyl 4-[2-(6-methylpyridin-3-yl)oxyhexoxy]benzoate |
InChI |
InChI=1S/C21H27NO4/c1-4-6-7-20(26-19-11-8-16(3)22-14-19)15-25-18-12-9-17(10-13-18)21(23)24-5-2/h8-14,20H,4-7,15H2,1-3H3 |
Clé InChI |
FQDZBHRNDAJMJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CN=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


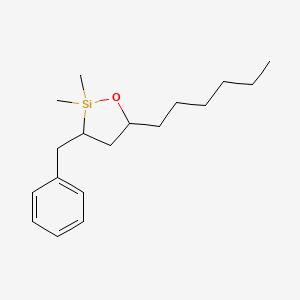
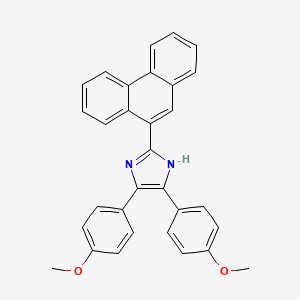
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
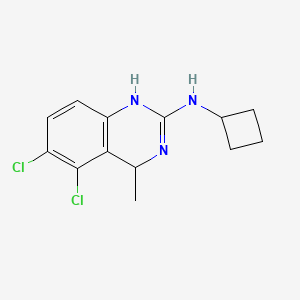
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
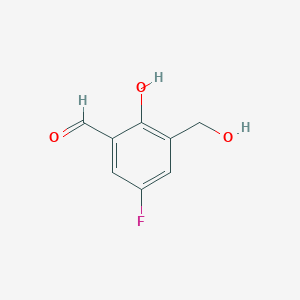
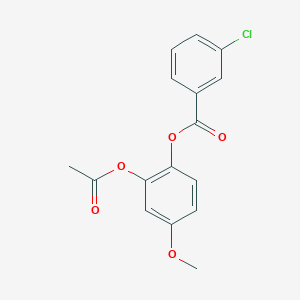
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
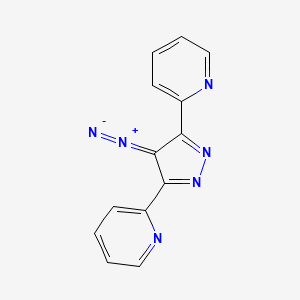
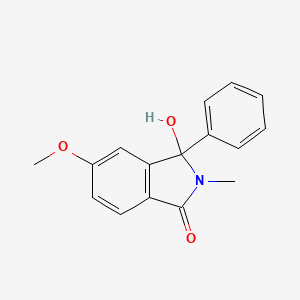
![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
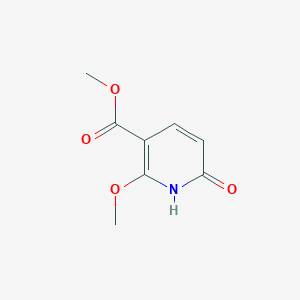
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
